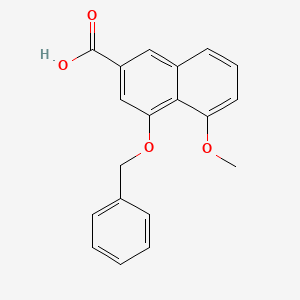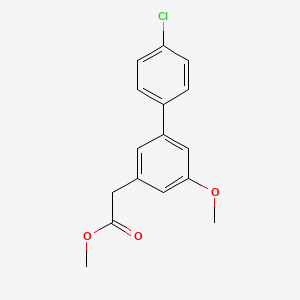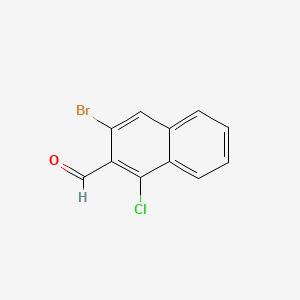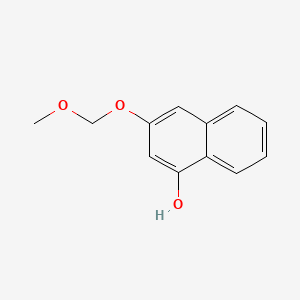
2,3-Dihydro-1-benzothiophene-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1-benzothiophene-7-carbaldehyde is a heterocyclic compound that contains a benzothiophene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thienannulation reaction, where naphthalene-1,2-dione reacts with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,3-Dihydro-1-benzothiophene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., Lewis acids) are used for substitution reactions.
Major Products
Oxidation: 2,3-Dihydro-1-benzothiophene-7-carboxylic acid.
Reduction: 2,3-Dihydro-1-benzothiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the substituent introduced.
科学的研究の応用
2,3-Dihydro-1-benzothiophene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
2,3-Dihydro-1-benzothiophene-7-carbaldehyde can be compared with other similar compounds, such as:
2,3-Dihydro-1-benzofuran-7-carbaldehyde: Similar structure but contains an oxygen atom instead of sulfur.
Benzothiophene: Lacks the aldehyde functional group.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
The uniqueness of this compound lies in its specific combination of the benzothiophene ring and the aldehyde functional group, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8OS |
|---|---|
分子量 |
164.23 g/mol |
IUPAC名 |
2,3-dihydro-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 |
InChIキー |
CYOGOUIOPPJJKK-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C1C=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)









![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
